(3AR,6aS)-2-(pyridin-4-ylmethyl)octahydropyrrolo[3,4-c]pyrrole
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Overview
Description
(3AR,6aS)-2-(pyridin-4-ylmethyl)octahydropyrrolo[3,4-c]pyrrole is a complex organic compound with a unique structure that includes a pyridine ring and an octahydropyrrolo[3,4-c]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,6aS)-2-(pyridin-4-ylmethyl)octahydropyrrolo[3,4-c]pyrrole typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[3,4-c]pyrrole core, followed by the introduction of the pyridin-4-ylmethyl group. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(3AR,6aS)-2-(pyridin-4-ylmethyl)octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce fully saturated analogs.
Scientific Research Applications
(3AR,6aS)-2-(pyridin-4-ylmethyl)octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (3AR,6aS)-2-(pyridin-4-ylmethyl)octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of specific enzymes or activation of signaling pathways that lead to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (3AR,6aS)-2-(pyridin-3-ylmethyl)octahydropyrrolo[3,4-c]pyrrole
- (3AR,6aS)-2-(pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole
Uniqueness
(3AR,6aS)-2-(pyridin-4-ylmethyl)octahydropyrrolo[3,4-c]pyrrole is unique due to the position of the pyridin-4-ylmethyl group, which can influence its reactivity and binding properties. This positional difference can result in distinct biological activities and chemical behaviors compared to its analogs.
Properties
IUPAC Name |
(3aR,6aS)-5-(pyridin-4-ylmethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-3-13-4-2-10(1)7-15-8-11-5-14-6-12(11)9-15/h1-4,11-12,14H,5-9H2/t11-,12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMACXFDMVHHELO-TXEJJXNPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN(C[C@@H]2CN1)CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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